molecular formula C4H3BrOS B094421 5-Bromo-2(5H)-thiophenone CAS No. 17019-33-9

5-Bromo-2(5H)-thiophenone

Cat. No. B094421
CAS RN: 17019-33-9
M. Wt: 179.04 g/mol
InChI Key: ITXASWFLRBVJME-UHFFFAOYSA-N
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Description

5-Bromo-2(5H)-thiophenone is a chemical compound that belongs to the class of organic compounds known as thiophenones. It is a white to light yellow crystalline powder that is widely used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2(5H)-thiophenone is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols. It is also known to undergo oxidation reactions, which can lead to the formation of sulfones and sulfoxides.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is believed to have low toxicity and is not known to have any significant effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Bromo-2(5H)-thiophenone is its versatility in organic synthesis. It can be used to synthesize a wide range of organic compounds, making it a valuable reagent in the laboratory. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-Bromo-2(5H)-thiophenone. One area of interest is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential as a catalyst in organic reactions. Additionally, further studies are needed to understand its mechanism of action and potential applications in drug discovery and development.
Conclusion:
In conclusion, this compound is a valuable compound in scientific research due to its versatility in organic synthesis. While its mechanism of action and physiological effects are not well understood, it has low toxicity and is not known to have any significant effects on human health. Further research is needed to fully understand its potential applications and future directions in scientific research.

Synthesis Methods

The synthesis of 5-Bromo-2(5H)-thiophenone involves the reaction of 5-Bromo-2-thiophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

5-Bromo-2(5H)-thiophenone has a wide range of scientific research applications. It is primarily used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent in analytical chemistry to detect the presence of certain functional groups in organic compounds.

properties

CAS RN

17019-33-9

Molecular Formula

C4H3BrOS

Molecular Weight

179.04 g/mol

IUPAC Name

2-bromo-2H-thiophen-5-one

InChI

InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-3H

InChI Key

ITXASWFLRBVJME-UHFFFAOYSA-N

SMILES

C1=CC(=O)SC1Br

Canonical SMILES

C1=CC(=O)SC1Br

synonyms

5-Bromothiophen-2(5H)-one

Origin of Product

United States

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